REACTION_CXSMILES
|
[C:1](=O)([O-])[O-].[C:5](=[O:10])([O:8][CH3:9])[O:6][CH3:7].[C:11]1(=O)[O:15][CH2:14][CH2:13]O1.C(O)[C:18]1[O:22][CH:21]=[CH:20][CH:19]=1>>[C:5](=[O:10])([O:8][CH2:9][C:11]1[O:15][CH:14]=[CH:13][CH:1]=1)[O:6][CH2:7][C:21]1[O:22][CH:18]=[CH:19][CH:20]=1
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)=O
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(OCCO1)=O
|
Name
|
monohydric alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CO1)O
|
Name
|
oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CO1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
is performed at a temperature in the range of 100° C. to 300° C. and under an absolute pressure in the range of 1.5 MPa to 8 MPa for 5 minutes to 300 minutes, preferably at a temperature in the range of 120° C. to 200° C. and under an absolute pressure in the range of 2 MPa to 4 MPa for 5 minutes to 100 minutes, preferably for 10 minutes to 40 minutes
|
Name
|
|
Type
|
product
|
Smiles
|
C(OCC1=CC=CO1)(OCC1=CC=CO1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |